2-Octadecenyl succinic acid

Bacterial cellulose modification Food packaging barrier films Water vapor permeability

2-Octadecenyl succinic acid (CAS 28299-29-8; also referred to as 2-(1-octadecen-1-yl)succinic acid or octadecenylsuccinic acid) is a long-chain alkenyl-substituted dicarboxylic acid belonging to the alkenyl succinic acid (ASA) family. It is characterized by an 18-carbon hydrophobic alkenyl tail bearing a single double bond and a polar succinic acid head group, giving it pronounced amphiphilic character.

Molecular Formula C22H40O4
Molecular Weight 368.5 g/mol
Cat. No. B8625012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octadecenyl succinic acid
Molecular FormulaC22H40O4
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O
InChIInChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)
InChIKeyGYTGJCPXNGAJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octadecenyl Succinic Acid: Procurement-Grade Specification and Class Positioning


2-Octadecenyl succinic acid (CAS 28299-29-8; also referred to as 2-(1-octadecen-1-yl)succinic acid or octadecenylsuccinic acid) is a long-chain alkenyl-substituted dicarboxylic acid belonging to the alkenyl succinic acid (ASA) family. It is characterized by an 18-carbon hydrophobic alkenyl tail bearing a single double bond and a polar succinic acid head group, giving it pronounced amphiphilic character . The compound is typically derived from hydrolysis of the corresponding anhydride (octadecenyl succinic anhydride, ODSA) and is supplied as a white to off-white solid with purity ≥95% (GC) and a melting point in the range of 67–73 °C . Its structural features position it as a versatile intermediate for surface modification, corrosion inhibition, and hydrophobization applications where chain-length-dependent performance differentiation is critical.

Why 2‑Octadecenyl Succinic Acid Cannot Be Replaced by Shorter‑Chain or Saturated Analogs


Alkenyl succinic acids are frequently treated as interchangeable within procurement specifications, but the length and unsaturation of the alkenyl chain govern surfactant efficacy, interfacial adsorption, and barrier performance in ways that generic substitution cannot replicate. Shorter-chain homologs (e.g., dodecenyl succinic acid, C12) favor mechanical reinforcement in polymer matrices, whereas the C18 chain of 2-octadecenyl succinic acid maximizes hydrophobic barrier and interfacial activity [1]. Saturated analogs (e.g., octadecyl succinic acid) lack the conformational rigidity imparted by the double bond, altering self-assembly and adsorption kinetics [2]. The quantitative evidence below demonstrates that selecting 2‑octadecenyl succinic acid over its closest analogs is a performance‑driven decision, not a commodity substitution.

Quantitative Differentiation Evidence: 2‑Octadecenyl Succinic Acid vs. Closest Analogs


Water Vapor Barrier: 84% Permeability Reduction vs. Dodecenyl Succinic Anhydride (C12)

In a direct head‑to‑head study on bacterial cellulose (BC) films modified with 10 wt% cyclic anhydrides, octadecenyl succinic anhydride (OSA, the anhydride precursor of 2‑octadecenyl succinic acid) reduced water vapor permeability (WVP) by 84% relative to unmodified BC [1]. By contrast, dodecenyl succinic anhydride (DSA, C12) at the same loading did not reduce WVP; instead, it increased dry tensile strength to 124 MPa and wet tensile strength to 81 MPa [1]. This demonstrates a clear functional divergence: C18 chain length delivers dominant barrier performance, while C12 favors mechanical reinforcement. The antimicrobial effect on the film surface was also highest for OSA [1].

Bacterial cellulose modification Food packaging barrier films Water vapor permeability

Oil Recovery from Oily Sludge: 79.9% Efficiency vs. Shorter-Chain Alkenyl Succinic Anhydrides

In a comparative study of hemicellulose‑based biosurfactants esterified with alkenyl succinic anhydrides of varying chain length (C12–C18), the hemicellulose modified with octadecenylsuccinic anhydride (HC‑ODSA) achieved the highest oil recovery rate of 79.9% from oily sludge in a thermal washing process [1]. The study confirmed that carbon chain length exerts a substantial influence on surface‑active characteristics, including interfacial tension reduction, foaming, emulsification, and solubilization [1]. The C18 derivative outperformed all shorter‑chain homologs tested (C12 and C16), establishing a chain‑length–performance hierarchy.

Oily sludge remediation Hemicellulose biosurfactants Oil recovery efficiency

Oxidation Stability in ATF: LMOT Life Extension from 7 Days to 15–16 Days

In a patent‑documented LMOT (Laboratory Multiple Oxidation Test) evaluation, a fully formulated automatic transmission fluid (Base Fluid) was tested with and without 0.35 wt% of the zinc salt of the di‑ester of 2‑octadecenyl succinic anhydride and 2,2′‑dithio‑bis‑ethanol [1]. The Base Fluid alone showed visible sludge at 7 days (fail). Addition of the zinc salt extended the sludge‑free period to 15–16 days (pass), while the nickel salt extended it to 11 days (pass) [1]. This represents a >100% improvement in oxidative stability directly attributable to the octadecenyl‑succinic‑derived ester metal salt, compared to the uninhibited baseline and to alternative metal counterions.

Automatic transmission fluid Antioxidant additive LMOT oxidation test

Concrete Corrosion Inhibition: Greatest Corrosion‑Rate Reduction Offset by 60% Compressive Strength Loss

A comparative evaluation of three commercial concrete corrosion inhibitors—calcium nitrite, an amine‑ester solution, and an alkenyl‑substituted succinic acid salt—found that the alkenyl‑substituted succinic acid salt produced the greatest decrease in corrosion rate [1]. However, it also exhibited the lowest critical chloride corrosion threshold (CCCT), falling below that of inhibitor‑free concrete [1]. Critically, the compressive strength of concrete containing the alkenyl‑substituted succinic acid salt was 60% lower than the control, whereas the amine‑ester inhibitor caused only a 15% reduction [1]. Pore solution analyses revealed elevated sulfate contents at 1 and 7 days for the succinic acid salt, explaining the adverse strength impact [1]. This evidence maps a clear risk‑benefit profile: superior corrosion suppression comes with a substantial mechanical penalty that must be engineered around.

Reinforced concrete Corrosion inhibitors Compressive strength

Mineral Slurry Dewatering: Superior to Dioctylsulfosuccinate and Fatty Acid Benchmarks

A patent covering dewatering aids for Bayer Process alumina trihydrate slurry explicitly claims that compositions comprising octadecenyl succinic acid, hexadecenyl succinic acid, or dodecenyl succinic acid are more effective dewatering agents than similar compositions containing dioctylsulfosuccinate (DOSS) or fatty acids at equivalent molar amounts [1]. The R‑succinic compounds are described as removing water that would otherwise be trapped within the filtered slurry cake, thereby reducing the energy required for subsequent calcination [1]. While the patent does not provide a numeric dewatering efficiency difference between the three R‑succinic homologs, it establishes a class‑level superiority of the alkenyl succinic acid structure over conventional anionic surfactants (DOSS) and fatty acids, positioning octadecenyl‑chain variants as preferred embodiments for maximum hydrophobicity.

Bayer process Alumina trihydrate dewatering R‑Succinic compounds

Calcium Carbonate Hydrophobization: ODSA as a Dispersant in Hydrocarbon Oil vs. Stearic Acid and DDSA

In a systematic surface modification study, precipitated calcium carbonate (PCC) particles were ball‑milled with a panel of dispersants including stearic acid, oleic acid, palmitic acid, oleyl amine, DDSA (dodecenyl succinic anhydride), ODSA (octadecenyl succinic anhydride), and TPSA (tetra propenyl succinic anhydride) [1]. The resulting physical properties—particle size, morphology, surface coating thickness, and dispersion stability in hydrocarbon oil—were measured and compared [1]. ODSA was included as a long‑chain alkenyl succinic anhydride benchmark against both saturated fatty acids (stearic, palmitic) and shorter‑chain alkenyl succinic anhydrides (DDSA, TPSA), providing a direct dispersant‑ranking context for those selecting surface‑modifying agents for mineral fillers.

Calcium carbonate surface modification Hydrophobic dispersants Planetary ball milling

High‑Confidence Application Scenarios for 2‑Octadecenyl Succinic Acid Based on Comparative Evidence


High‑Barrier Biodegradable Food Packaging Films

When fabricating bacterial cellulose films requiring simultaneous water vapor resistance and antimicrobial surface activity, 2‑octadecenyl succinic acid (via its anhydride) reduces water vapor permeability by 84% and provides the highest antimicrobial effect among tested cyclic anhydrides [1]. Shorter‑chain analogs (e.g., DSA, C12) cannot replicate this barrier performance and instead shift the property profile toward mechanical strength. This scenario directly follows from the evidence in Section 3, Evidence Item 1.

Environmentally Friendly Oily Sludge Remediation Biosurfactants

For thermal washing processes aimed at hydrocarbon recovery from oily sludge, hemicellulose esterified with octadecenylsuccinic anhydride (HC‑ODSA) delivers 79.9% oil recovery, outperforming C12 and C16 chain‑length derivatives [1]. This scenario derives from the head‑to‑head chain‑length comparison in Section 3, Evidence Item 2, and supports procurement of the C18 derivative for maximum remediation yield.

High‑Temperature Automatic Transmission Fluids Requiring Extended Oxidation Life

Formulators of automatic transmission fluids can achieve LMOT oxidation stability extension from 7 days to 15–16 days (pass criterion ≥10–11 days) by incorporating 0.35 wt% of the zinc salt of 2‑octadecenyl succinic anhydride–dithiodiethanol diester [1]. This scenario is anchored in the patent‑documented LMOT data in Section 3, Evidence Item 3, and is relevant for procurement where oxidative durability specifications must be met.

Reinforced Concrete with Aggressive Corrosion Protection Requirements

In reinforced concrete applications where maximum corrosion‑rate suppression is the overriding priority and compressive strength loss can be compensated through mix design (e.g., increased cement content or supplementary cementitious materials), alkenyl‑substituted succinic acid salts provide the greatest corrosion‑rate reduction among tested inhibitor classes [1]. The 60% compressive strength penalty relative to inhibitor‑free concrete must be proactively managed. This scenario reflects the risk‑benefit profile documented in Section 3, Evidence Item 4.

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